molecular formula C13H23N2O6S+ B12451006 Methyl sulfate; neostigmine

Methyl sulfate; neostigmine

Cat. No.: B12451006
M. Wt: 335.40 g/mol
InChI Key: OSZNNLWOYWAHSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neostigmine methyl sulfate involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation . The key starting materials include m-Anisidine and dimethylcarbamoyl chloride . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium bicarbonate and triethylamine .

Industrial Production Methods

Industrial production of neostigmine methyl sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Impurities are monitored and minimized through various purification steps .

Chemical Reactions Analysis

Types of Reactions

Neostigmine methyl sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid, sodium bicarbonate, and dimethylaminopyridine . The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various positional isomers and analogues of neostigmine methyl sulfate, such as benzenaminium derivatives .

Properties

Molecular Formula

C13H23N2O6S+

Molecular Weight

335.40 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl hydrogen sulfate

InChI

InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;

InChI Key

OSZNNLWOYWAHSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)O

Origin of Product

United States

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